(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule known for its unique chemical properties and wide range of applications in scientific research Its structural components include a fluoro-methoxyphenyl group and a methoxypyrazin-2-yloxy-pyrrolidinyl moiety, connected by a methanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:
Formation of the Fluoro-methoxyphenyl Intermediate:
Reacting 3-fluoro-4-nitrophenol with methoxybenzene in the presence of a base to form the fluoro-methoxyphenyl intermediate.
Formation of the Methoxypyrazin-2-yloxy Intermediate:
Reacting 3-methoxypyrazine with a suitable alkylating agent to form the methoxypyrazin-2-yloxy intermediate.
Formation of the Pyrrolidin-1-yl Intermediate:
Reacting pyrrolidine with a suitable acylating agent to form the pyrrolidin-1-yl intermediate.
Coupling Reaction:
Combining the three intermediates under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized synthetic routes with a focus on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol derivative.
Substitution: Substitution reactions can replace the methoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) for substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Methanol derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy or fluoro groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It could influence signaling pathways, metabolic pathways, or gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-methoxyphenyl)(3-(2-methoxyethyl)pyrrolidin-1-yl)methanone
(3-Chloro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
(3-Fluoro-4-methoxyphenyl)(3-(2-chloropyrazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Highlighting Uniqueness
Compared to similar compounds, (3-Fluoro-4-methoxyphenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its fluoro-methoxyphenyl and methoxypyrazin-2-yloxy-pyrrolidinyl moieties are particularly notable for their influence on the compound's reactivity and interactions with biological targets.
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Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-23-14-4-3-11(9-13(14)18)17(22)21-8-5-12(10-21)25-16-15(24-2)19-6-7-20-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKHPTWLHUXVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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